![molecular formula C18H22O5 B14321819 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is an organic compound with the molecular formula C18H22O5. This compound is known for its unique structure, which includes a phenol group substituted with methoxy and trimethoxyphenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the benzyl alcohol is reacted with a methoxyphenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydroxy derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which disrupts cell mitosis and leads to cell death. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-methoxy-4-ethylphenol
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and has been shown to be more effective in certain applications, such as anti-cancer therapy. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C18H22O5 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C18H22O5/c1-20-15-9-12(7-8-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 |
Clave InChI |
NRAJPMHEOBLUQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
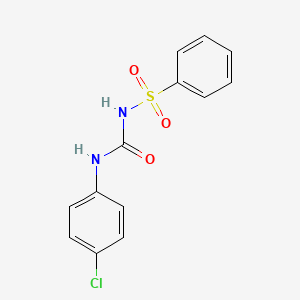
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
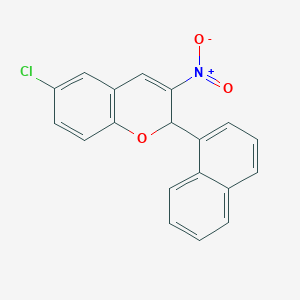
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
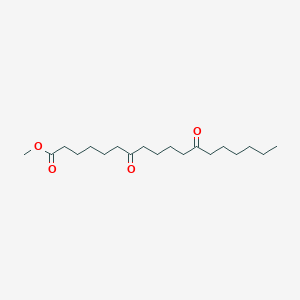
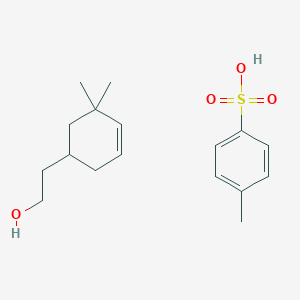
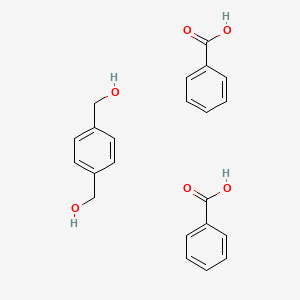

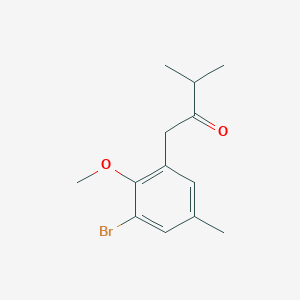
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

